1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone
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Overview
Description
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride or similar reagents.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through thiolation reactions using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Chlorophenyl)-1,2,4-triazol-1-yl]ethanone: Lacks the methylsulfanyl group, which may affect its biological activity and chemical properties.
1-[3-(4-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone: Contains a methyl group instead of a chlorine atom, which may alter its reactivity and applications.
Uniqueness
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone is unique due to the presence of both the 4-chlorophenyl and methylsulfanyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7(16)15-11(17-2)13-10(14-15)8-3-5-9(12)6-4-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFJILQQHZAOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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